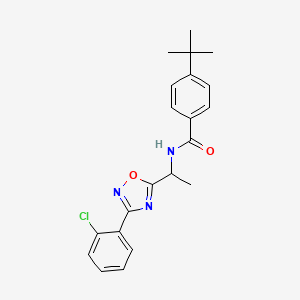
4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using various methods, including the use of palladium-catalyzed Sonogashira coupling reactions.
作用机制
The mechanism of action of 4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the inhibition of various signaling pathways that are essential for cancer cell survival and growth. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell survival and proliferation. It has also been shown to inhibit the activity of the MAPK/ERK pathway, which is another important pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including phosphodiesterase 5 (PDE5) and cyclooxygenase 2 (COX-2). It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against various types of cancer cells and can induce apoptosis in these cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
未来方向
There are several future directions for the study of 4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One of the most promising directions is the development of this compound as a potential anti-cancer drug. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Another future direction is the study of this compound's potential applications in other fields, such as inflammation and neurodegenerative diseases. Overall, the study of this compound has the potential to lead to the development of new and effective treatments for various diseases.
In conclusion, 4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied extensively for its anti-cancer properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The study of this compound has the potential to lead to the development of new and effective treatments for various diseases.
合成方法
The synthesis of 4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been achieved using various methods. One of the most common methods involves the use of palladium-catalyzed Sonogashira coupling reactions. This method involves the reaction of 2-chlorobenzonitrile with 2-bromo-1-(tert-butyl)-4-ethynylbenzene in the presence of a palladium catalyst and a base. The resulting product is then treated with hydrazine hydrate to form the oxadiazole ring.
科学研究应用
4-(tert-butyl)-N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
4-tert-butyl-N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-13(20-24-18(25-27-20)16-7-5-6-8-17(16)22)23-19(26)14-9-11-15(12-10-14)21(2,3)4/h5-13H,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJYRXJBOIZUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


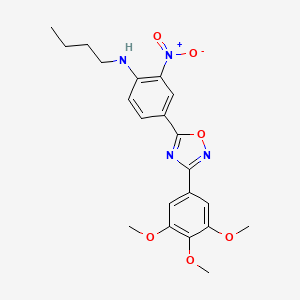
![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7693851.png)

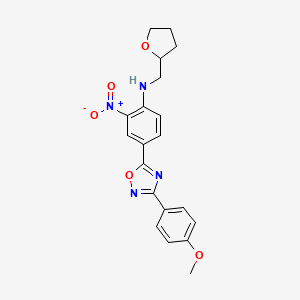

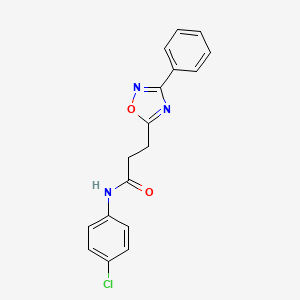
![(Z)-4-((2-(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7693897.png)
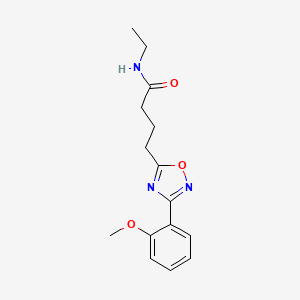
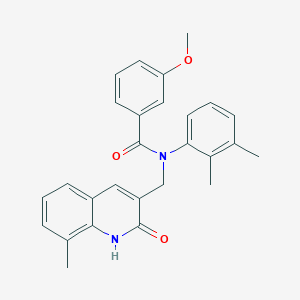

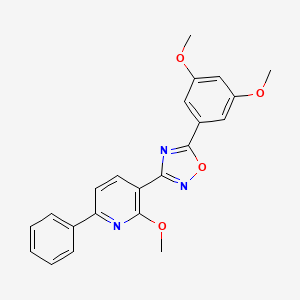
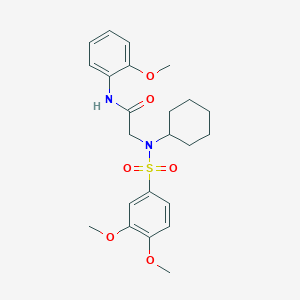
![2-[4-(Butylsulfamoyl)phenoxy]acetamide](/img/structure/B7693932.png)